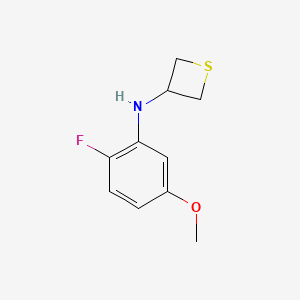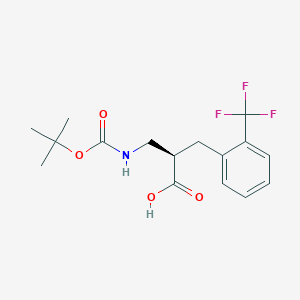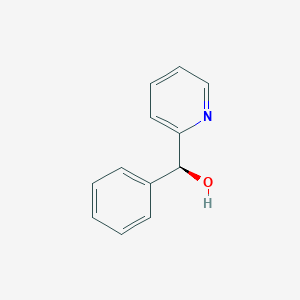
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine is an organic compound that features a bromine, fluorine, and nitro group attached to a benzene ring, with a methanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-nitrophenyl)methanamine typically involves multi-step organic reactions. One common method includes the nitration of a bromofluorobenzene derivative followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired substitution occurs at the correct positions on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromine and fluorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups in place of the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which (2-Bromo-6-fluoro-3-nitrophenyl)methanamine exerts its effects depends on its interaction with molecular targets. The presence of the nitro group can influence electron distribution, making the compound reactive in certain pathways. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity to various targets.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-methyl-6-nitrophenol
- 2-Bromo-4-chloro-6-methylphenyl N-(4-fluoro-3-nitrophenyl)carbamate
Uniqueness
(2-Bromo-6-fluoro-3-nitrophenyl)methanamine is unique due to the specific arrangement of its substituents, which can result in distinct reactivity and interaction profiles compared to similar compounds. This uniqueness makes it valuable in research and industrial applications where specific chemical properties are required.
Propiedades
Fórmula molecular |
C7H6BrFN2O2 |
|---|---|
Peso molecular |
249.04 g/mol |
Nombre IUPAC |
(2-bromo-6-fluoro-3-nitrophenyl)methanamine |
InChI |
InChI=1S/C7H6BrFN2O2/c8-7-4(3-10)5(9)1-2-6(7)11(12)13/h1-2H,3,10H2 |
Clave InChI |
KAQSBAOMWPZRHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)CN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone](/img/structure/B12958943.png)
![4,5-Difluoro-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12958952.png)






![rel-(1R,3S,6S)-7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B12959001.png)

![2-Bromo-9-(3-chloro-5-fluorophenoxy)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B12959005.png)

